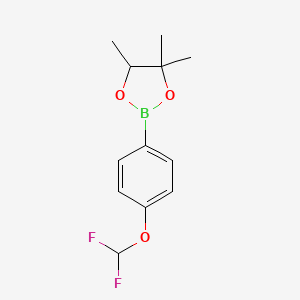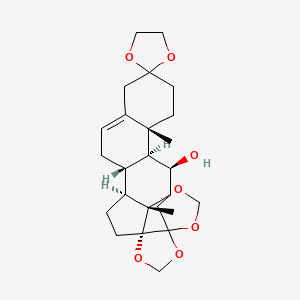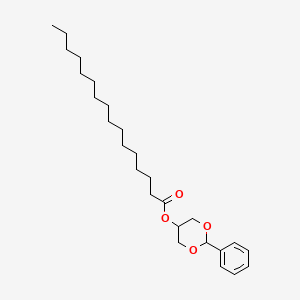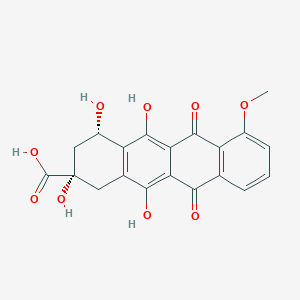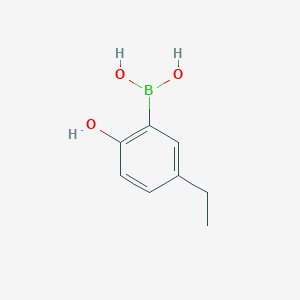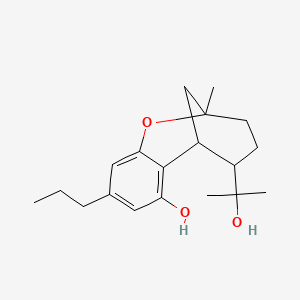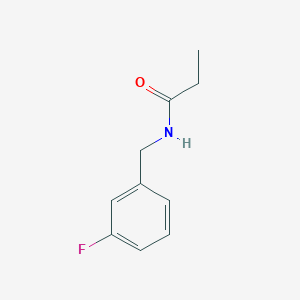
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrakis(dimethylamino)-4,6-difluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrakis(dimethylamino)-4,6-difluoro- is a complex organophosphorus compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrakis(dimethylamino)-4,6-difluoro- typically involves the reaction of phosphorus trichloride with dimethylamine and fluorine sources under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control over reaction conditions. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrakis(dimethylamino)-4,6-difluoro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the dimethylamino or fluoro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrakis(dimethylamino)-4,6-difluoro- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of advanced materials and as an additive in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrakis(dimethylamino)-4,6-difluoro- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, leading to its observed effects. Detailed studies are required to fully elucidate these mechanisms and identify the specific molecular interactions involved.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrakis(dimethylamino)-2,2,4,4,6,6-hexahydro-4,6-bis[(4-methyl phenyl)amino]-
- 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-4,6-di-4-morpholinyl-2,2,4,6-tetrakis(1-aziridinyl)-, trans-
Uniqueness
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrakis(dimethylamino)-4,6-difluoro- stands out due to its unique combination of dimethylamino and fluoro groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
70660-01-4 |
|---|---|
Fórmula molecular |
C8H24F2N7P3 |
Peso molecular |
349.24 g/mol |
Nombre IUPAC |
4,6-difluoro-2-N,2-N,2-N',2-N',4-N,4-N,6-N,6-N-octamethyl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene-2,2,4,6-tetramine |
InChI |
InChI=1S/C8H24F2N7P3/c1-14(2)18(9)11-19(10,15(3)4)13-20(12-18,16(5)6)17(7)8/h1-8H3 |
Clave InChI |
OJAHPXQVHQJVBB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)P1(=NP(=NP(=N1)(N(C)C)F)(N(C)C)F)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


